molecular formula C9H13NO B13151255 1-(1-Aminocyclopropyl)hex-5-yn-2-one

1-(1-Aminocyclopropyl)hex-5-yn-2-one

Cat. No.: B13151255
M. Wt: 151.21 g/mol
InChI Key: WLUDHGRPBWKBMC-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)hex-5-yn-2-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclopropyl group attached to a hexynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)hex-5-yn-2-one typically involves the cyclopropanation of an appropriate alkyne precursor followed by amination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)hex-5-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminocyclopropyl)hex-5-yn-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)hex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminocyclopropyl)pent-4-yn-2-one
  • 1-(1-Aminocyclopropyl)but-3-yn-2-one
  • 1-(1-Aminocyclopropyl)prop-2-yn-2-one

Uniqueness

1-(1-Aminocyclopropyl)hex-5-yn-2-one stands out due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. This structural difference can result in unique chemical and biological properties compared to its shorter-chain analogs .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-aminocyclopropyl)hex-5-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8(11)7-9(10)5-6-9/h1H,3-7,10H2

InChI Key

WLUDHGRPBWKBMC-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)CC1(CC1)N

Origin of Product

United States

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